4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile is an organic compound known for its unique chemical structure and properties It contains a trifluoromethyl group, a benzonitrile moiety, and a tert-butyl group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylbenzonitrile with 2-oxoethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzonitrile
- 2-(Trifluoromethyl)benzonitrile
- 4-Amino-2-(trifluoromethyl)benzonitrile
Uniqueness
4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
821777-45-1 |
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Molecular Formula |
C14H15F3N2O |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
4-[tert-butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H15F3N2O/c1-13(2,3)19(6-7-20)11-5-4-10(9-18)12(8-11)14(15,16)17/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
XNCFGYAOPSGPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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